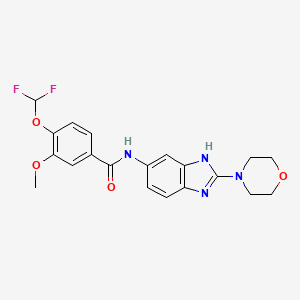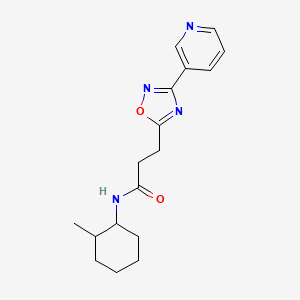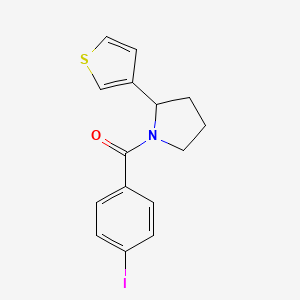
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQ1 belongs to the class of quinoline-based compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用機序
The mechanism of action of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression, respectively.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer activities, N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to possess antiviral activity against various viruses, including influenza A and B viruses. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yields. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is also stable and can be stored for extended periods without degradation. However, the limitations of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide include its relatively high cost and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide. One area of interest is the development of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide derivatives with improved activity and selectivity. Another area of interest is the investigation of the potential side effects and toxicity of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide and its potential applications in the treatment of inflammatory diseases, cancer, and viral infections.
合成法
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzonitrile with furan-2-carbaldehyde, followed by the condensation of the resulting intermediate with 2-cyanobenzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been optimized to yield high purity and high yields of the compound, making it suitable for use in scientific research.
科学的研究の応用
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a key transcription factor involved in the inflammatory response. These findings suggest that N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Another area of interest is N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide's anticancer activity. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. These findings suggest that N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide may have potential as a chemotherapeutic agent for the treatment of cancer.
特性
IUPAC Name |
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2/c22-13-14-5-3-6-15(11-14)23-21(25)17-12-19(20-9-4-10-26-20)24-18-8-2-1-7-16(17)18/h1-12H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMWAYUBKNACBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)
![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)

![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)


![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)
![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)